

Physical and chemical properties of "2-Amino-4-methoxyphenol"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-methoxyphenol

Cat. No.: B1270069

[Get Quote](#)

2-Amino-4-methoxyphenol: A Comprehensive Technical Guide

Introduction

2-Amino-4-methoxyphenol (CAS No: 20734-76-3) is a substituted aminophenol derivative that serves as a versatile intermediate in various chemical syntheses.^[1] Also known by synonyms such as 4-Methoxy-2-aminophenol and 2-Hydroxy-5-methoxyaniline, this compound is structurally characterized by a benzene ring substituted with hydroxyl, amino, and methoxy groups.^[2] Its unique arrangement of functional groups makes it a valuable precursor in the production of dyes, pharmaceuticals, and other specialty chemicals.^[1] Notably, it is a key intermediate for creating analgesics and anti-inflammatory drugs and is used in the synthesis of potential ligands for estrogen receptors.^{[1][3]} Furthermore, **2-Amino-4-methoxyphenol** has been identified as a volatile constituent in the aroma concentrate of Tieguanyin oolong teas.^[3] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a summary of its known and potential biological activities.

Physical and Chemical Properties

The physical and chemical identifiers for **2-Amino-4-methoxyphenol** are summarized below.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 20734-76-3 | [4] |
| Molecular Formula | C ₇ H ₉ NO ₂ | [4] |
| Molecular Weight | 139.15 g/mol | |
| IUPAC Name | 2-amino-4-methoxyphenol | [4] |
| Synonyms | 2-Hydroxy-5-methoxyaniline, 4-Methoxy-2-aminophenol | [2] |
| InChI | InChI=1S/C7H9NO2/c1-10-5- 2-3-7(9)6(8)4-5/h2- 4,9H,8H2,1H3 | [4] |
| InChIKey | TUADYTFWZPZZTP- UHFFFAOYSA-N | [4] |

| SMILES | COC1=CC(=C(C=C1)O)N |[4] |

Quantitative physical data for **2-Amino-4-methoxyphenol** is presented in the following table. The compound is typically a solid at room temperature and requires specific storage conditions to maintain its stability.

Table 2: Physical Properties

| Property | Value | Reference |
|---------------|--|---|
| Appearance | White, beige, or brown crystalline powder/solid | [2] [5] |
| Melting Point | 133-140 °C | [6] |
| Boiling Point | Data not available | [7] |
| Solubility | DMSO: 50 mg/mL (requires sonication) | [3] |
| | Other Organic Solvents: The related compound 4-methoxyphenol is soluble in ethanol, methanol, acetone, ether, and benzene. | [8] |
| | Water: The related compound 4-methoxyphenol has limited water solubility. | [9] |
| pKa | Experimental data not available in cited literature. | [4] |

| Storage Temperature| 2-8°C, protect from light. | |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Amino-4-methoxyphenol**.

Table 3: Spectroscopic Data

| Technique | Data | Reference |
|------------------------------------|---|-----------|
| Mass Spectrometry (GC-MS) | Major m/z peaks: 139 (M+), 124, 96 | [4] |
| Fourier-Transform Infrared (FT-IR) | Characteristic absorptions expected for O-H (alcohol, ~3200-3550 cm ⁻¹), N-H (amine, ~3300-3500 cm ⁻¹), C-O (ether, ~1200-1275 cm ⁻¹), and aromatic C=C (~1450-1600 cm ⁻¹) stretches. | [5][10] |
| ¹ H NMR | Experimental peak data not available in cited literature. Expected signals would include aromatic protons, a methoxy singlet (~3.8 ppm), and exchangeable amine and hydroxyl protons. | [11] |

| ¹³C NMR | Experimental peak data not available in cited literature. Expected signals would include aromatic carbons and a methoxy carbon (~55-60 ppm). |[12] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Amino-4-methoxyphenol** are provided below.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of **2-Amino-4-methoxyphenol** from its nitro precursor, 4-methoxy-2-nitrophenol, through catalytic hydrogenation.

1. Materials and Reagents:

- 4-methoxy-2-nitrophenol
- Ethanol (or Methanol)
- 5% or 10% Palladium on Carbon (Pd/C) catalyst

- Hydrogen gas (H₂)
- Diatomaceous earth (Celite)
- Isopropyl alcohol (for recrystallization)
- Round bottom flask, filtration apparatus, rotary evaporator

2. Procedure:

- Suspend 4-methoxy-2-nitrophenol (e.g., 20 g) in ethanol (e.g., 350 mL) within a round bottom flask.
- Carefully add the Pd/C catalyst (e.g., 550 mg of 5% Pd/C) to the suspension.
- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) at atmospheric pressure.
- Stir the mixture vigorously at a controlled temperature of 20-30°C.
- Monitor the reaction progress until completion (e.g., overnight stirring or until hydrogen uptake ceases).
- Upon completion, carefully remove the catalyst by filtering the reaction mixture through a pad of diatomaceous earth.
- Concentrate the filtrate by removing the solvent via distillation under reduced pressure using a rotary evaporator.
- Recrystallize the resulting crude solid from a suitable solvent, such as isopropyl alcohol, to yield pure **2-Amino-4-methoxyphenol**.

3. Expected Yield: ~93-96%

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a representative method for the qualitative and quantitative analysis of **2-Amino-4-methoxyphenol**, particularly as a volatile component in a complex matrix like tea.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

- Place a known quantity of the sample (e.g., 2.5 g of ground tea) into a headspace vial.
- Add a known volume of an internal standard solution if quantitative analysis is required.
- Seal the vial and incubate at a controlled temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
- Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent or similar, equipped with a mass selective detector.
- Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) or equivalent.
- Injection: Insert the SPME fiber into the GC inlet for thermal desorption at a high temperature (e.g., 250°C) in splitless mode.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 3 minutes.
 - Ramp 1: Increase to 150°C at a rate of 5°C/min.
 - Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-550.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

3. Data Analysis:

- Identify **2-Amino-4-methoxyphenol** by comparing its retention time and mass spectrum with that of a pure standard.
- Confirm the identification by matching the acquired mass spectrum against a reference library (e.g., NIST). The expected parent ion is m/z 139.^[4]
- For quantitative analysis, construct a calibration curve using the peak area ratio of the analyte to the internal standard.

Chemical Reactions and Biological Activity

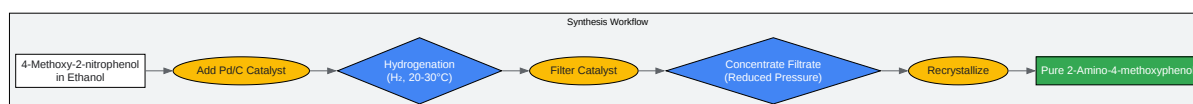
2-Amino-4-methoxyphenol is a valuable building block due to its multiple reactive sites. The primary aromatic amine can undergo diazotization followed by azo coupling to form azo dyes. It also reacts with carbonyl compounds to yield imines (Schiff bases), which are useful in coordination chemistry.

While comprehensive biological studies on **2-Amino-4-methoxyphenol** itself are limited, its role as a precursor and the activities of related compounds suggest several areas of interest for drug development:

- **Estrogen Receptor Ligands:** The compound is explicitly used for the synthesis of substituted 2-heteroarylbenzazol-5-ol derivatives, which are investigated as potential ligands for estrogen receptors.[3] This indicates its utility in developing molecules that could modulate estrogenic pathways.
- **Antioxidant Properties:** Like many phenolic compounds, it is valued for its antioxidant properties, which has led to its use in cosmetic formulations.[1] Studies on other methoxyphenols confirm their ability to act as antioxidants.[13][14]
- **Enzyme Inhibition (Related Compounds):**
 - **COX-2 Inhibition:** A study on a series of 2-methoxyphenols demonstrated that many compounds in this class act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[15]
 - **Antimicrobial Activity:** Natural methoxyphenol compounds have shown antimicrobial activity against various foodborne pathogens and spoilage bacteria.[13][14]

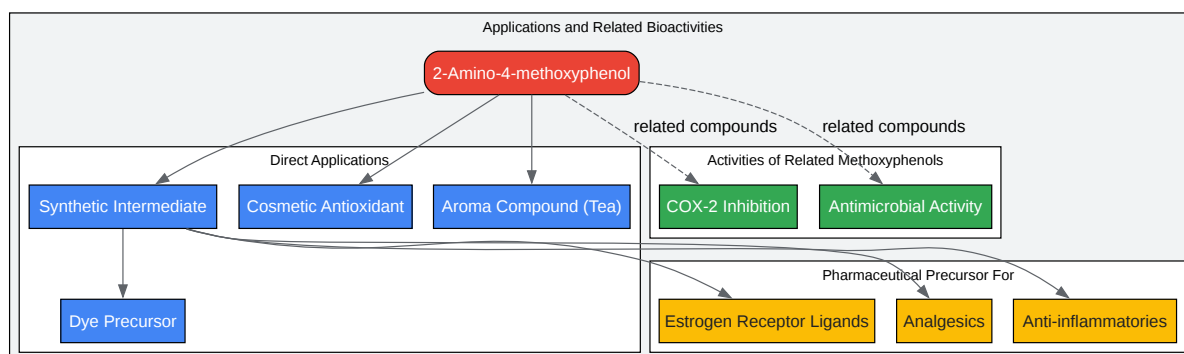
Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships of **2-Amino-4-methoxyphenol**.



[Click to download full resolution via product page](#)

Caption: Chemical synthesis workflow for **2-Amino-4-methoxyphenol**.



[Click to download full resolution via product page](#)

Caption: Logical relationships of **2-Amino-4-methoxyphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID(19789-59-4) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-4-methoxyphenol 20734-76-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. glpbio.com [glpbio.com]

- 4. 2-Amino-4-methoxyphenol | C₇H₉NO₂ | CID 1419108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-methoxyphenol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 20734-76-3|2-Amino-4-methoxyphenol|BLD Pharm [bldpharm.com]
- 8. 4-Methoxyphenol, 98+% | Fisher Scientific [fishersci.ca]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Human Metabolome Database: ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0032136) [hmdb.ca]
- 12. Human Metabolome Database: ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686) [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of "2-Amino-4-methoxyphenol"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270069#physical-and-chemical-properties-of-2-amino-4-methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com